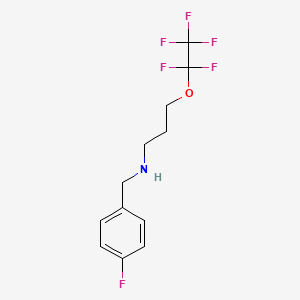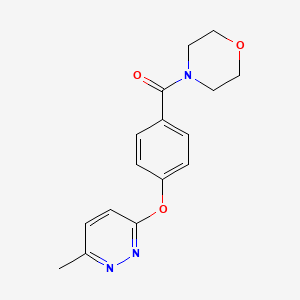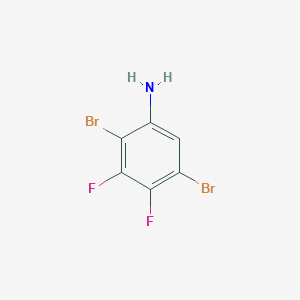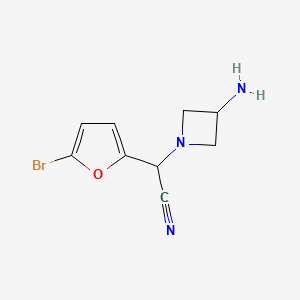![molecular formula C13H14N4O3 B14871035 ethyl {[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]amino}(oxo)acetate](/img/structure/B14871035.png)
ethyl {[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]amino}(oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate is a synthetic organic compound that features a unique structure combining an imidazole ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting glyoxal with ammonia.
Pyridine Ring Formation: The pyridine ring is synthesized separately through a series of reactions involving aldehydes and ammonia.
Coupling Reaction: The imidazole and pyridine rings are then coupled using a suitable coupling agent such as a phosphine or a palladium catalyst.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
Ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings allow the compound to bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Ethyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate is unique due to its combined imidazole and pyridine structure. Similar compounds include:
Ethyl 2-((6-(1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate: Lacks the methyl group on the imidazole ring.
Methyl 2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetate: Has a methyl ester group instead of an ethyl ester group.
2-((6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)amino)-2-oxoacetic acid: Lacks the ester group, existing as a carboxylic acid.
These similar compounds highlight the versatility and potential modifications that can be made to the core structure to achieve different properties and applications.
Propiedades
Fórmula molecular |
C13H14N4O3 |
|---|---|
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
ethyl 2-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C13H14N4O3/c1-3-20-13(19)12(18)16-10-4-5-11(15-8-10)17-7-6-14-9(17)2/h4-8H,3H2,1-2H3,(H,16,18) |
Clave InChI |
NFEZGZZRDNZPRB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)NC1=CN=C(C=C1)N2C=CN=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Isobutyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870982.png)


![6-imino-N-(3-methoxypropyl)-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14871002.png)

![9-(4-Butoxyphenyl)-3-((2,5-dimethylbenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14871010.png)
![ethyl 4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B14871015.png)



![2-(furan-2-yl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14871059.png)
![methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B14871072.png)
